molecular formula C18H16N2O2 B13365496 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole

Katalognummer: B13365496
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: MCZBKOVRJQWOGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring substituted with a pyrrolidinylcarbonyl group

Vorbereitungsmethoden

The synthesis of 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Introduction of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the benzoxazole ring with a pyrrolidinylcarbonyl chloride under basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.

Wissenschaftliche Forschungsanwendungen

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylcarbonyl group can enhance binding affinity and specificity, while the benzoxazole ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C18H16N2O2

Molekulargewicht

292.3 g/mol

IUPAC-Name

[4-(1,3-benzoxazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H16N2O2/c21-18(20-11-3-4-12-20)14-9-7-13(8-10-14)17-19-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2

InChI-Schlüssel

MCZBKOVRJQWOGV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.